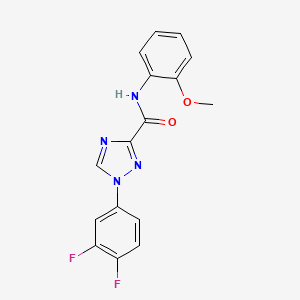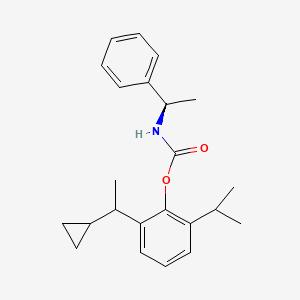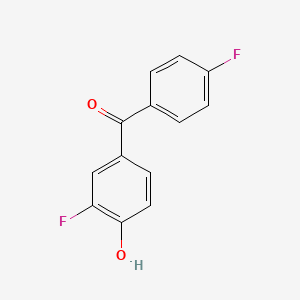![molecular formula C20H25N5O B15282167 1-methyl-2-{4-[4-(1H-pyrrol-1-yl)butanoyl]-1-piperazinyl}-1H-benzimidazole](/img/structure/B15282167.png)
1-methyl-2-{4-[4-(1H-pyrrol-1-yl)butanoyl]-1-piperazinyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-{4-[4-(1H-pyrrol-1-yl)butanoyl]-1-piperazinyl}-1H-benzimidazole is a complex organic compound that features a benzimidazole core, a piperazine ring, and a pyrrole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{4-[4-(1H-pyrrol-1-yl)butanoyl]-1-piperazinyl}-1H-benzimidazole typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the piperazine ring, and the attachment of the pyrrole moiety. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with a suitable alkyl halide to introduce the piperazine ring. Finally, the pyrrole moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-2-{4-[4-(1H-pyrrol-1-yl)butanoyl]-1-piperazinyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives.
Applications De Recherche Scientifique
1-methyl-2-{4-[4-(1H-pyrrol-1-yl)butanoyl]-1-piperazinyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-methyl-2-{4-[4-(1H-pyrrol-1-yl)butanoyl]-1-piperazinyl}-1H-benzimidazole involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-benzimidazole: A simpler analog with similar core structure but lacking the piperazine and pyrrole moieties.
1-methyl-4-(1H-pyrrol-1-yl)piperazine: Contains the piperazine and pyrrole moieties but lacks the benzimidazole core.
2-(1H-pyrrol-1-yl)benzimidazole: Features the benzimidazole and pyrrole moieties but lacks the piperazine ring.
Uniqueness
1-methyl-2-{4-[4-(1H-pyrrol-1-yl)butanoyl]-1-piperazinyl}-1H-benzimidazole is unique due to its combination of three distinct pharmacophores: the benzimidazole core, the piperazine ring, and the pyrrole moiety. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities.
Propriétés
Formule moléculaire |
C20H25N5O |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one |
InChI |
InChI=1S/C20H25N5O/c1-22-18-8-3-2-7-17(18)21-20(22)25-15-13-24(14-16-25)19(26)9-6-12-23-10-4-5-11-23/h2-5,7-8,10-11H,6,9,12-16H2,1H3 |
Clé InChI |
RKYULBMAUSZVMB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)CCCN4C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15282111.png)
homocysteine](/img/structure/B15282113.png)
![N-[2-methoxy-5-(methylcarbamoyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B15282128.png)

![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282140.png)
![Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B15282146.png)
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide](/img/structure/B15282153.png)
![3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282156.png)
![2-[4-(6-Ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino-[1,3,5]triazin-2-ylsulfanyl]-acetamide](/img/structure/B15282158.png)

![N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B15282162.png)

